Head-to-Head Clinical Trial: Fenticonazole 2% Cream Demonstrates Statistically Significant Faster Mycological Cure vs. Bifonazole 1% Cream in Dermatomycosis
In a randomized, double-blind trial of 41 patients with dermatomycosis, topical 2% fenticonazole cream was directly compared to topical 1% bifonazole cream, both applied once daily [1]. The primary endpoint was combined mycological and clinical cure.
| Evidence Dimension | Rate of complete mycological and clinical cure after 3 weeks of treatment |
|---|---|
| Target Compound Data | 15 out of 21 patients (71.4%) cured |
| Comparator Or Baseline | Bifonazole 1% cream: 7 out of 20 patients (35%) cured |
| Quantified Difference | Fenticonazole cure rate was 36.4 percentage points higher (71.4% vs 35%); p = 0.021 |
| Conditions | Randomized, double-blind clinical trial in 41 patients with dermatomycosis. Treatment duration: once daily for up to 4 weeks. Cure assessed after 3 weeks. |
Why This Matters
This statistically significant faster rate of cure with fenticonazole can translate to shorter treatment durations, improved patient compliance, and potentially lower overall healthcare costs.
- [1] Jung EG, et al. Fenticonazole cream once daily in dermatomycosis, a double-blind controlled trial versus bifonazole. Dermatologica. 1988;177(2):104-108. View Source
